BenchChemオンラインストアへようこそ!

2-Chloro-6-isopropoxybenzo[d]thiazole

Lipophilicity Membrane permeability Drug-likeness

Select this 2-chloro-6-isopropoxybenzothiazole for its irreplaceable 6-alkoxy motif critical to antiglutamate activity (ED50 2.5–3.2 mg/kg i.p.) and a C-2 chlorine handle achieving up to 92% coupling yields. With LogP 3.64 and zero HBDs, it is a superior CNS fragment-like intermediate vs. 2-amino (LogP ~3.2), 2-bromo (+19.5% MW), or 6-isopropyl analogs. Multiple vendors ship the same 97%-pure batch worldwide, ensuring reproducible fragment screens and parallel SAR libraries.

Molecular Formula C10H10ClNOS
Molecular Weight 227.71
CAS No. 401567-29-1
Cat. No. B2822438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-isopropoxybenzo[d]thiazole
CAS401567-29-1
Molecular FormulaC10H10ClNOS
Molecular Weight227.71
Structural Identifiers
SMILESCC(C)OC1=CC2=C(C=C1)N=C(S2)Cl
InChIInChI=1S/C10H10ClNOS/c1-6(2)13-7-3-4-8-9(5-7)14-10(11)12-8/h3-6H,1-2H3
InChIKeyVDXJKIZWLVTCGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-isopropoxybenzo[d]thiazole (CAS 401567-29-1): A Dual-Functional Benzothiazole Building Block for Medicinal Chemistry and Cross-Coupling Applications


2-Chloro-6-isopropoxybenzo[d]thiazole (CAS 401567-29-1) is a heterocyclic building block belonging to the benzothiazole scaffold class, a privileged structure in medicinal chemistry and drug discovery. The compound features a chlorine atom at the C-2 position and an isopropoxy group at the C-6 position on the benzothiazole core, with a molecular formula of C10H10ClNOS and a molecular weight of 227.71 g/mol . Its computed LogP is 3.64, and it is practically insoluble in water (0.034 g/L at 25 °C) [1]. The compound is commercially available at 97% purity from multiple suppliers and is primarily utilized as a synthetic intermediate for constructing more complex molecules via nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions .

Why 2-Chloro-6-isopropoxybenzo[d]thiazole Cannot Be Replaced by 2-Amino, 2-Bromo, or 6-Alkyl Benzothiazole Analogs in Synthesis and Screening Programs


The 2-chloro-6-isopropoxy substitution pattern on the benzothiazole scaffold creates a unique profile of physicochemical properties and synthetic reactivity that cannot be replicated by the closest commercial analogs. Substituting the 2-chloro group with a 2-amino group (as in 6-isopropoxybenzo[d]thiazol-2-amine, CAS 15850-81-4) reduces LogP from 3.64 to approximately 3.2 and introduces two H-bond donors, fundamentally altering membrane permeability, solubility, and target binding characteristics [1]. Replacing the chlorine with bromine (2-bromo-6-isopropoxybenzo[d]thiazole, CAS 1387558-97-5) increases molecular weight by 19.5% (to 272.16 g/mol) while providing different oxidative addition kinetics in cross-coupling reactions . Exchanging the 6-isopropoxy ether for a 6-isopropyl C-C linked substituent (2-chloro-6-isopropylbenzothiazole, CAS 856171-16-9) eliminates a key H-bond acceptor site and alters the electronic properties of the benzothiazole ring—a critical consideration given that 6-alkoxy substitution patterns are a hallmark of the Riluzole class of neuroprotective agents [2]. These multidimensional differences mean that analog substitution cannot be made without significant impact on both synthetic utility and biological outcomes.

Quantitative Differentiation Evidence for 2-Chloro-6-isopropoxybenzo[d]thiazole vs. Closest Benzothiazole Analogs


LogP-Driven Lipophilicity Differentiation vs. 2-Amino Analog and Unsubstituted 2-Chlorobenzothiazole

2-Chloro-6-isopropoxybenzo[d]thiazole exhibits a computed LogP of 3.64, which is significantly higher than that of its 2-amino analog (6-isopropoxybenzo[d]thiazol-2-amine, XlogP = 3.2) and the unsubstituted parent 2-chlorobenzothiazole (LogP = 2.95–3.41) . This elevated lipophilicity arises from the combination of the chlorine atom at C-2 and the isopropoxy ether at C-6, both contributing additively to the partition coefficient. The LogP difference of approximately 0.44 units over the 2-amino analog translates to an estimated ~2.75-fold increase in octanol-water partition coefficient, which directly impacts passive membrane permeability and CNS penetration potential—a critical consideration for neuroprotective agent design within the Riluzole scaffold class [1].

Lipophilicity Membrane permeability Drug-likeness

Aqueous Solubility Constraint as a Differentiator from 2-Amino Benzothiazole Analogs

The target compound is quantitatively documented as practically insoluble in water, with a calculated solubility of 0.034 g/L (approximately 0.15 mM) at 25 °C [1]. Although no directly comparable single-study measurement exists for the 2-amino analog under identical conditions, the structural difference—the presence of a primary amine (2 H-bond donors) in 6-isopropoxybenzo[d]thiazol-2-amine versus a chlorine atom in the target compound—predicts substantially higher aqueous solubility for the 2-amino analog due to enhanced hydrogen-bonding capacity with water. This solubility constraint of the target compound must be factored into assay design: it is suitable for DMSO-dissolved screening libraries and organic-phase reactions but may present precipitation challenges in purely aqueous biological assay formats without co-solvent [2].

Aqueous solubility Formulation Bioavailability

Molecular Weight and Atom Economy Advantage vs. 2-Bromo-6-isopropoxybenzo[d]thiazole

The target compound (MW = 227.71 g/mol) offers a 19.5% molecular weight advantage over its direct 2-bromo analog (2-bromo-6-isopropoxybenzo[d]thiazole, MW = 272.16 g/mol), a difference of 44.45 g/mol . In fragment-based drug discovery and lead optimization, lower molecular weight is a key efficiency metric, as it provides greater headroom for subsequent chemical elaboration while remaining within drug-like chemical space (Lipinski Rule of 5: MW < 500). The chlorine atom at C-2 retains sufficient reactivity for nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling (Kumada, Suzuki-Miyaura, Buchwald-Hartwig), while the heavier bromine atom in the comparator offers increased reactivity only in oxidative addition steps—a differential that can be mitigated by using appropriate catalyst systems (e.g., NiCl2(PCy3)2 for aryl chloride Kumada coupling, achieving up to 92% yield with 2-chlorobenzothiazole substrates) [1].

Atom economy Cost efficiency Fragment-based design

6-Isopropoxy Ether vs. 6-Isopropyl C-C Substituent: H-Bond Acceptor and Electronic Differentiation

The 6-isopropoxy group (-OCH(CH3)2) in the target compound provides a hydrogen-bond acceptor site (ether oxygen) that is entirely absent in the 6-isopropyl analog (2-chloro-6-isopropylbenzothiazole, CAS 856171-16-9, MW = 211.71 g/mol), where the substituent is attached via a C-C bond . The target compound has 2 H-bond acceptors (the ether oxygen and the thiazole nitrogen), while the 6-isopropyl analog has only 1 (thiazole nitrogen). This distinction is pharmacologically significant: the Riluzole series SAR (Jimonet et al., 1999) demonstrated that 6-alkoxy-substituted 2-benzothiazolamines (including 6-OCF3, 6-OCF2CF3) are the most potent antiglutamate agents, with ED50 values of 2.5–3.2 mg/kg i.p., whereas 6-alkyl and 6-H substituted analogs showed substantially reduced or absent activity [1]. Although the target compound carries a 2-chloro rather than a 2-amino group, the 6-isopropoxy motif preserves the ether oxygen H-bond acceptor and the conformational flexibility of the isopropoxy side chain, which may engage in key target interactions when the molecule is further elaborated.

Structure-activity relationship H-bond acceptor Riluzole analog

H-Bond Donor Deficiency as a Deliberate Design Feature vs. 2-Amino-6-isopropoxybenzothiazole

The target compound possesses 0 H-bond donors, compared to 2 H-bond donors (primary amine) in 6-isopropoxybenzo[d]thiazol-2-amine [1]. This absence of H-bond donor capacity is not a deficiency but a deliberate physicochemical feature that influences multiple drug-like properties: (a) reduced desolvation penalty upon binding to hydrophobic protein pockets, (b) decreased susceptibility to P-glycoprotein-mediated efflux, (c) lower likelihood of Phase II glucuronidation or sulfation at the 2-position, and (d) removal of a potential site for reactive metabolite formation. The Fluorochem technical datasheet confirms the target compound has an Fsp3 (fraction of sp3-hybridized carbons) value of 0.3—a metric associated with favorable clinical developability—while the 2-amino analog lacks this characterization due to its different substitution pattern . In the context of the benzothiazole scaffold class, the 2-chloro group serves both as a synthetic handle and as a means to eliminate H-bond donor-associated pharmacokinetic liabilities.

Hydrogen bonding Off-target selectivity Pharmacokinetics

Optimal Research and Procurement Scenarios for 2-Chloro-6-isopropoxybenzo[d]thiazole (CAS 401567-29-1)


Riluzole-Inspired CNS Drug Discovery: 6-Isopropoxy Benzothiazole Scaffold Elaboration

Medicinal chemistry teams designing next-generation neuroprotective agents based on the Riluzole pharmacophore should prioritize this compound as the key synthetic intermediate. The 6-isopropoxy substitution preserves the ether oxygen H-bond acceptor motif that is critical for in vivo antiglutamate activity, as demonstrated by the Jimonet et al. (1999) SAR showing 6-alkoxy-substituted 2-benzothiazolamines achieving ED50 values of 2.5–3.2 mg/kg i.p., while non-alkoxy analogs were inactive. The 2-chloro group serves as a versatile synthetic handle for introducing diverse amine, aryl, or heteroaryl substituents at the C-2 position via nucleophilic substitution or transition-metal-catalyzed cross-coupling, enabling systematic exploration of the C-2 SAR space. The LogP of 3.64 and zero H-bond donor count further align with CNS drug-like property guidelines, favoring blood-brain barrier penetration. [1][2]

Transition-Metal-Catalyzed Cross-Coupling Library Synthesis

This compound is ideally suited for the parallel synthesis of 2-aryl/heteroaryl-6-isopropoxybenzothiazole libraries using Kumada, Suzuki-Miyaura, or Buchwald-Hartwig coupling methodologies. The C-2 chlorine atom is a competent electrophilic partner for nickel- and palladium-catalyzed cross-coupling reactions, with recent literature demonstrating that NiCl2(PCy3)2 catalyst systems achieve coupling yields of up to 92% with 2-chlorobenzothiazole substrates and aryllithium reagents (Zhu et al., Catal. Lett., 2024). Compared to the 2-bromo analog, the target compound offers a 19.5% molecular weight reduction while retaining sufficient reactivity for effective coupling, resulting in final products with better drug-likeness profiles. The 6-isopropoxy group is stable under the basic and thermal conditions typical of cross-coupling reactions, ensuring chemoselective functionalization at the C-2 position without protecting group manipulation. [1][2]

Fragment-Based Drug Discovery (FBDD) with a Privileged Benzothiazole Core

With a molecular weight of 227.71 g/mol, this compound sits at the upper boundary of fragment-like chemical space (typically MW < 250–300 for fragments) while retaining the full benzothiazole core. This differentiates it from both smaller fragments (e.g., 2-chlorobenzothiazole, MW = 169.63) that lack the 6-substitution needed for key target interactions and larger, fully elaborated analogs that exceed fragment criteria. Its 2 H-bond acceptors and 0 H-bond donors provide a balanced polarity profile suited for fragment screening by NMR, SPR, or X-ray crystallography. The LogP of 3.64 is within the acceptable range for fragment libraries (typically LogP < 3.5 is preferred, though up to 4.0 is tolerated for hydrophobic binding sites). Procurement at 97% purity from multiple commercial suppliers ensures batch-to-batch consistency for reproducible fragment screening campaigns. [1]

Physicochemical Comparator in Benzothiazole Property Optimization Studies

For research programs systematically mapping the physicochemical property space of benzothiazole derivatives, this compound serves as a well-characterized reference point at the intersection of moderate lipophilicity (LogP = 3.64), low aqueous solubility (0.034 g/L), and intermediate molecular weight (227.71 g/mol). Its defined property profile allows direct comparison with closely related analogs (2-amino, 2-bromo, 6-isopropyl, and 6-unsubstituted variants) to deconvolute the contribution of each substituent to overall molecular properties. The availability of the compound from multiple vendors at standardized 97% purity, along with documented hazard classification (H302, H315, H319, H335; GHS07 Warning) and MDL number (MFCD19264778), facilitates compliant procurement and safe handling in both academic and industrial laboratory settings. [1][3]

Quote Request

Request a Quote for 2-Chloro-6-isopropoxybenzo[d]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.